Isoevodiamine

Descripción general

Descripción

Métodos De Preparación

La isoevodiamina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la extracción del fruto de Evodia rutaecarpa . El proceso de extracción generalmente implica el uso de solventes orgánicos como el etanol o el metanol para aislar el compuesto. Los métodos de producción industrial pueden involucrar procesos de extracción y purificación a gran escala para obtener isoevodiamina de alta pureza .

Análisis De Reacciones Químicas

La isoevodiamina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La isoevodiamina se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones controladas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: La isoevodiamina puede sufrir reacciones de sustitución, particularmente sustitución nucleofílica, donde los nucleófilos reemplazan grupos funcionales específicos en el compuesto.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have indicated that isoevodiamine may exhibit neuroprotective properties. Research conducted on cell cultures and animal models suggests that the compound can help protect nerve cells from damage, potentially offering therapeutic benefits for neurodegenerative diseases. However, further studies are required to establish its efficacy in human subjects.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer effects across various cancer types. It inhibits the proliferation of tumor cells, including those from cervical, colon, lung cancers, melanoma, and leukemia. The mechanisms include:

- Induction of apoptosis through modulation of apoptotic pathways.

- Inhibition of cell cycle progression at the G2/M phase.

- Suppression of pro-survival genes regulated by nuclear factor kappa B.

For instance, one study highlighted that this compound promotes apoptosis by increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic factors such as Bcl-2 .

Cardiovascular Protection

This compound has shown promise in protecting against cardiac fibrosis induced by isoproterenol in animal models. Key findings include:

- Reduction in collagen deposition and normalization of gene expression related to hypertrophy and fibrosis.

- Prevention of endothelial-to-mesenchymal transition, which is crucial in the development of cardiac fibrosis.

In these studies, echocardiographic assessments indicated improved cardiac function in this compound-treated groups compared to control .

Summary Table of Applications

Neuroprotection Study

A study investigating the neuroprotective effects of this compound utilized a model of oxidative stress-induced neuronal injury. Results indicated a significant reduction in neuronal death when treated with this compound compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Cancer Treatment Study

In a controlled experiment involving human cancer cell lines, this compound was shown to effectively inhibit tumor growth. The study measured cell viability and apoptosis rates using assays that confirmed its role in promoting cell death in cancerous cells while sparing normal cells.

Cardiovascular Study

Research focused on the effects of this compound on cardiac fibrosis used echocardiography and histological analysis to assess heart function and tissue structure. The findings demonstrated that treatment with this compound resulted in significant improvements in heart structure and function compared to untreated controls.

Mecanismo De Acción

La isoevodiamina ejerce sus efectos a través de múltiples mecanismos:

Objetivos moleculares: La isoevodiamina se dirige a diversas vías moleculares, incluida la vía de señalización NF-κB, que juega un papel crucial en la inflamación y el cáncer.

Vías involucradas: La isoevodiamina modula varias vías de señalización, incluida la vía PI3K / Akt, que participa en la supervivencia y proliferación celular.

Comparación Con Compuestos Similares

La isoevodiamina es única en comparación con otros compuestos similares debido a su enfoque multiobjetivo y sus diversas actividades farmacológicas. Los compuestos similares incluyen:

Rutaecarpina: Otro alcaloide que se encuentra en Evodia rutaecarpa, conocido por sus propiedades antiinflamatorias y anticancerígenas.

Dehidroevodiamina: Un derivado de la evodiamina con actividades farmacológicas similares pero diferentes objetivos moleculares.

La isoevodiamina destaca por su capacidad para modular múltiples vías de señalización y su potencial para su uso en diversas aplicaciones terapéuticas .

Actividad Biológica

Isoevodiamine, an alkaloid derived from the fruit of Evodia rutaecarpa, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into its mechanisms of action, pharmacological effects, and research findings, supported by data tables and relevant case studies.

Overview of this compound

This compound is structurally similar to evodiamine but exhibits distinct biological properties. It primarily functions as an NF-κB inhibitor, which plays a crucial role in various cellular processes, including inflammation and cancer progression. The compound's chemical structure allows it to interact with multiple biological pathways, making it a candidate for therapeutic applications.

This compound exerts its biological effects through several key mechanisms:

- Inhibition of NF-κB Pathway : The primary mode of action involves the inhibition of IkB kinase (IKK), leading to the suppression of NF-κB activation. This results in decreased expression of pro-inflammatory cytokines and anti-apoptotic factors, contributing to its anti-inflammatory and antitumor effects .

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer), MDA-MB-435 (breast cancer), and HCT116 (colon cancer). The compound promotes apoptotic pathways by regulating the expression of Bcl-2 family proteins .

Biological Activities

This compound exhibits a range of biological activities:

- Antitumor Effects : Research indicates that this compound significantly inhibits tumor growth in animal models. For example, studies have demonstrated a marked reduction in tumor volume and weight when treated with this compound compared to control groups .

- Anti-inflammatory Properties : By blocking the NF-κB pathway, this compound reduces inflammation, which is beneficial in conditions such as arthritis and other inflammatory diseases .

- Anti-obesity Effects : Preliminary studies suggest that this compound may also have anti-obesity effects by regulating lipid metabolism and reducing adipogenesis.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Antitumor Efficacy in Mice Models : A systematic review highlighted that this compound significantly suppressed tumor growth across multiple studies. The standardized mean difference for tumor volume was -5.99 (95% CI: -8.89 to -3.10), indicating strong antitumor activity .

- Mechanistic Insights : Research has shown that this compound alters the expression levels of epithelial and mesenchymal markers, suggesting its role in inhibiting epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis .

- Safety Profile : Toxicity studies indicate that low doses of this compound do not cause significant adverse effects, making it a promising candidate for further clinical development.

Propiedades

IUPAC Name |

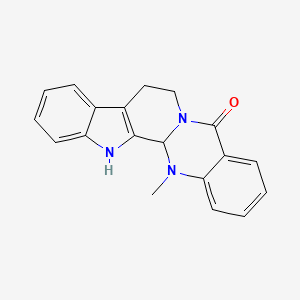

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDUTHBFYKGSAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347170 | |

| Record name | Isoevodiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5956-87-6 | |

| Record name | Isoevodiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoevodiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.